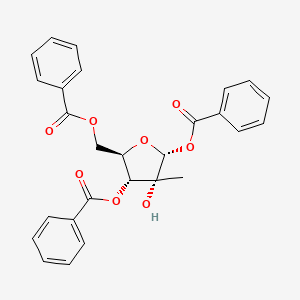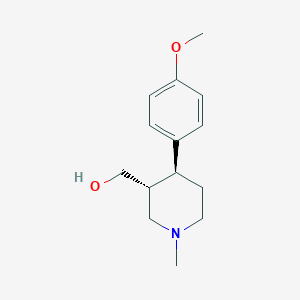
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is an organic compound with the molecular formula C15H34O2Si and a molecular weight of 274.51 g/mol . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nonan-2-ol backbone. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol typically involves the protection of the hydroxyl group of nonan-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Nonan-2-ol+TBDMS-ClBasethis compound
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions or fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of nonan-2-one or nonanal.
Reduction: Formation of nonane.
Substitution: Formation of nonan-2-ol or other derivatives depending on the substituent.
Scientific Research Applications
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is widely used in scientific research, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: In the development of pharmaceuticals and drug intermediates.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBDMS group can be removed under mild acidic or fluoride conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
9-((Trimethylsilyl)oxy)nonan-2-ol: Similar structure but with a trimethylsilyl (TMS) group instead of TBDMS.
9-((Triisopropylsilyl)oxy)nonan-2-ol: Contains a triisopropylsilyl (TIPS) group.
9-((Methoxymethyl)oxy)nonan-2-ol: Features a methoxymethyl (MOM) protecting group.
Uniqueness
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is unique due to the steric bulk and stability provided by the TBDMS group. This makes it particularly useful in protecting hydroxyl groups in complex molecules where other protecting groups might fail .
Properties
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxynonan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2Si/c1-14(16)12-10-8-7-9-11-13-17-18(5,6)15(2,3)4/h14,16H,7-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCYXCPDXCINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCO[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)

